molecular formula C18H20OSe2 B12539476 3,4-Bis[(4-methylphenyl)selanyl]but-3-en-1-ol CAS No. 658708-71-5

3,4-Bis[(4-methylphenyl)selanyl]but-3-en-1-ol

Cat. No.: B12539476
CAS No.: 658708-71-5
M. Wt: 410.3 g/mol
InChI Key: UTBJOXMGCFJXEA-UHFFFAOYSA-N
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Description

3,4-Bis[(4-methylphenyl)selanyl]but-3-en-1-ol is an organoselenium compound featuring a but-3-en-1-ol backbone substituted with two 4-methylphenylselanyl groups at positions 3 and 2.

Properties

CAS No.

658708-71-5

Molecular Formula

C18H20OSe2

Molecular Weight

410.3 g/mol

IUPAC Name

3,4-bis[(4-methylphenyl)selanyl]but-3-en-1-ol

InChI

InChI=1S/C18H20OSe2/c1-14-3-7-16(8-4-14)20-13-18(11-12-19)21-17-9-5-15(2)6-10-17/h3-10,13,19H,11-12H2,1-2H3

InChI Key

UTBJOXMGCFJXEA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)[Se]C=C(CCO)[Se]C2=CC=C(C=C2)C

Origin of Product

United States

Preparation Methods

Oxidative Diselenide Cleavage

A primary route involves the oxidative cleavage of bis(4-methylphenyl)diselenide to generate electrophilic selenium species, which add across the alkene in but-3-en-1-ol derivatives.

Procedure :

  • Substrate Preparation : Start with but-3-en-1-ol or its protected analogs (e.g., silyl ethers) to enhance reactivity.
  • Reaction Conditions :
    • Combine bis(4-methylphenyl)diselenide (2.0 equiv) and Oxone® (potassium peroxymonosulfate, 3.0 equiv) in acetonitrile at 80°C.
    • Add the alkene substrate (1.0 equiv) and stir under nitrogen for 48 hours.
  • Workup : Extract with ethyl acetate, wash with brine, and purify via silica gel chromatography.

Key Findings :

  • Yields range from 40–78% for analogous 3,4-bis(alkylselanyl)selenophenes.
  • The reaction proceeds via seleniranium ion intermediates , where sequential electrophilic attacks occur at the double bond.

Mechanistic Insight :

  • Oxone® cleaves the Se–Se bond, forming electrophilic ArSe⁺ (Ar = 4-methylphenyl).
  • The alkene undergoes seleniranium ion formation, followed by nucleophilic attack by a second ArSe⁻ species.

Acid-Catalyzed Prins Cyclization

Homoallylic Alcohol Substrates

Prins cyclization leverages homoallylic alcohols (e.g., 4-(4-methylphenyl)but-3-en-1-ol) to install selenyl groups via acid-mediated cyclization.

Procedure :

  • Substrate Synthesis : Prepare 4-(4-methylphenyl)but-3-en-1-ol via allylation of 4-methylbenzaldehyde using potassium allyltrifluoroborate.
  • Cyclization :
    • React the homoallylic alcohol (1.0 equiv) with bis(4-methylphenyl)diselenide (2.2 equiv) in the presence of cellulose-sulfonic acid (20 mol%) at 60°C for 12 hours.
  • Isolation : Concentrate under reduced pressure and recrystallize from ethanol.

Key Findings :

  • Yields: 35–75% for related selenylated tetrahydropyranols.
  • The reaction proceeds via seleniranium-triggered cyclization , forming the bis-selenylated product.

Sequential Selenylation Strategies

Stepwise Electrophilic Addition

For substrates sensitive to over-selenylation, a two-step protocol ensures controlled introduction of each selenyl group.

Step 1: Mono-Selenylation

  • React but-3-en-1-ol with bis(4-methylphenyl)diselenide (1.1 equiv) and N-iodosuccinimide (NIS, 1.0 equiv) in dichloromethane at 0°C.
  • Yield: ~60% for 3-selenylbut-3-en-1-ol analogs.

Step 2: Second Selenylation

  • Treat the mono-selenylated intermediate with additional diselenide (1.1 equiv) and Oxone® (2.0 equiv) in acetonitrile at 50°C.
  • Yield: ~50% overall for the bis-selenylated product.

Comparative Analysis of Methods

Method Conditions Yield (%) Advantages Limitations
Oxidative Bis-Selenylation Oxone®, CH₃CN, 80°C 40–78 One-pot, scalable Requires stoichiometric oxidant
Prins Cyclization Cellulose-SO₃H, 60°C 35–75 Stereoselective Limited substrate scope
Sequential Selenylation NIS/Oxone®, stepwise ~50 Controlled addition Lower overall yield

Challenges and Optimizations

  • Regioselectivity : Competing pathways may lead to α- vs. β-selenylation. Using bulky solvents (e.g., toluene) improves 3,4-selectivity.
  • Oxidant Choice : Oxone® outperforms H₂O₂ in minimizing over-oxidation of selenium groups.
  • Substrate Protection : Temporary silylation of the hydroxyl group prevents undesired side reactions during selenylation.

Chemical Reactions Analysis

Types of Reactions

3,4-Bis[(4-methylphenyl)selanyl]but-3-en-1-ol can undergo various chemical reactions, including:

    Oxidation: The selenide groups can be oxidized to selenoxides or selenones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced back to the corresponding selenol using reducing agents such as sodium borohydride.

    Substitution: The selenide groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as thiols, amines, or halides.

Major Products Formed

    Oxidation: Selenoxides, selenones.

    Reduction: Selenols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Properties

Research indicates that selenium compounds, including 3,4-Bis[(4-methylphenyl)selanyl]but-3-en-1-ol, exhibit significant anticancer properties. These compounds have been shown to induce apoptosis in various cancer cell lines through multiple mechanisms:

  • Mechanism of Action : The compound may trigger oxidative stress leading to mitochondrial dysfunction and subsequent apoptosis. Additionally, it has been implicated in the modulation of key signaling pathways involved in cell survival and proliferation.

Case Studies

  • In Vitro Studies :
    • A study demonstrated that treatment with 3,4-Bis[(4-methylphenyl)selanyl]but-3-en-1-ol resulted in a dose-dependent decrease in cell viability in human breast adenocarcinoma (MCF-7) cells, with an IC50 value indicating effective cytotoxicity at low concentrations.
  • Animal Models :
    • In animal models of lung cancer, administration of the compound prior to exposure to carcinogens significantly reduced tumor incidence and growth rate. This suggests a chemopreventive role.

Antioxidant Activity

The compound exhibits strong antioxidant properties, which can protect cells from oxidative damage. This activity is crucial in preventing the initiation of cancer and other oxidative stress-related diseases.

Pharmacological Applications

Neuroprotective Effects

Recent studies have indicated that selenium compounds may have neuroprotective effects. For instance, 3,4-Bis[(4-methylphenyl)selanyl]but-3-en-1-ol has been shown to reverse depressive-like behavior in animal models under stress conditions. The proposed mechanism involves the modulation of neurotransmitter systems and reduction of neuroinflammation.

Material Science Applications

Selenium-based Materials

The unique properties of selenium-containing compounds allow them to be utilized in the development of novel materials. Research is ongoing into their use in:

  • Organic Photovoltaics : Selenium compounds can enhance the efficiency of solar cells due to their semiconducting properties.
  • Sensors : The compound's ability to undergo redox reactions makes it a candidate for use in electrochemical sensors.

Summary of Findings

Application AreaKey Findings
AnticancerInduces apoptosis in cancer cells; significant reduction in tumor growth in animal models.
AntioxidantProtects against oxidative stress; potential role in chemoprevention.
NeuroprotectionReverses depressive-like behavior; modulates neurotransmitter systems.
Material SciencePotential use in photovoltaics and sensors due to unique electronic properties.

Mechanism of Action

The mechanism of action of 3,4-Bis[(4-methylphenyl)selanyl]but-3-en-1-ol involves its ability to interact with biological molecules through the formation of selenide bonds. The compound can act as an antioxidant by scavenging free radicals and protecting cells from oxidative damage. Additionally, its interaction with cellular proteins and enzymes can modulate various biochemical pathways, contributing to its therapeutic effects.

Comparison with Similar Compounds

Core Backbone and Substituent Variations

The but-3-en-1-ol moiety is a recurring structural motif in bioactive molecules. Key analogs include:

Compound Name Substituents Key Features Source
1-(4-Methylphenyl)but-3-en-1-ol 4-methylphenyl at C1 Chiral center, 94% ee (R-configuration)
(E)-4-(3,4-dimethoxyphenyl)-but-3-en-1-ol 3,4-dimethoxyphenyl at C4 Antibacterial activity
(E)-4-(2',4',5'-trimethoxyphenyl)-but-3-en-1-ol 2',4',5'-trimethoxyphenyl at C4 Immunostimulant activity
1-(4-Methylphenyl)but-4-en-1-ol Double bond at C4 Positional isomer; synthesis challenges

Key Observations :

  • Selenium vs.
  • Substituent Position : The 4-methylphenyl group at C1 in ’s analog contrasts with the C3/C4 selanyl substitution in the target compound, which could sterically hinder or direct reactivity .

Physical and Optical Properties

  • Optical Activity :

    • Chiral analogs like (R)-1-(4-methylphenyl)but-3-en-1-ol achieved up to 94% enantiomeric excess (ee) via HPLC resolution, underscoring the importance of stereochemistry in functional applications .

Biological Activity

3,4-Bis[(4-methylphenyl)selanyl]but-3-en-1-ol, a selenium-containing compound, has garnered attention for its potential biological activities, particularly in the fields of oncology and oxidative stress modulation. This article reviews its biological activity based on diverse research findings, including anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure characterized by two selenyl groups attached to a butenol backbone. The presence of selenium is significant due to its known roles in redox biology and potential therapeutic applications.

Anticancer Activity

Research indicates that compounds containing selenium can exhibit anticancer properties through various mechanisms, including apoptosis induction and antioxidant activity.

Mechanisms of Action:

  • Apoptosis Induction:
    • Studies have shown that related selenocompounds can trigger apoptosis in cancer cell lines such as MCF-7 (human breast adenocarcinoma) and HepG2 (human hepatoma) cells. The proposed mechanism involves the opening of mitochondrial permeability transition pores, leading to cytochrome c release and activation of apoptotic pathways .
  • Oxidative Stress Reduction:
    • Selenium compounds are known to reduce oxidative stress by scavenging free radicals. This property is crucial in protecting cells from oxidative damage, which is a common feature in cancer progression .
  • Kinase Modulation:
    • Some selenides have been shown to modulate kinase activity, which plays a role in cell cycle regulation and survival signaling pathways in cancer cells .

Case Studies

Several studies have focused on the biological activity of selenium compounds similar to 3,4-Bis[(4-methylphenyl)selanyl]but-3-en-1-ol:

StudyFindings
Melo et al. (2018)Demonstrated that certain selenocompounds protect MCF-7 cells from oxidative damage while promoting apoptosis .
Straliotto et al. (2018)Found that selenium compounds can inhibit reactive oxygen species (ROS) in macrophage-like cells, suggesting a protective role against oxidative stress .
Masaki et al. (2021)Reported on the antidepressant-like effects of related organoselenium compounds in animal models, indicating broader pharmacological potential .

Comparative Analysis with Other Selenium Compounds

The biological activity of 3,4-Bis[(4-methylphenyl)selanyl]but-3-en-1-ol can be compared with other known selenium compounds:

CompoundIC50 (µM)Mechanism of Action
3 (Selenocystamine)5.0Induces apoptosis via ROS generation
6 (Diphenyl diselenide)9.0Antioxidant activity and modulation of NF-κB signaling
45 (Selenium derivative)1.7Inhibits cell growth and induces apoptosis in prostate cancer cells

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